5-(Isopropylamino-methyl)-2-methyl-phenylamine

Description

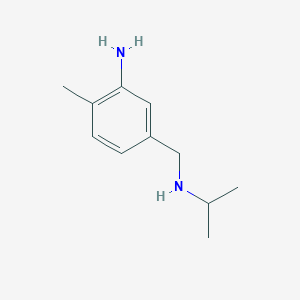

5-(Isopropylamino-methyl)-2-methyl-phenylamine is a substituted phenylamine derivative featuring a methyl group at the ortho position (C2) and an isopropylaminomethyl moiety at the para position (C5) on the benzene ring. Analogous compounds, such as those with aryl-amine or alkyl-substituted phenyl groups, are frequently utilized in drug discovery for their bioactivity and versatility in coupling reactions .

Properties

IUPAC Name |

2-methyl-5-[(propan-2-ylamino)methyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-8(2)13-7-10-5-4-9(3)11(12)6-10/h4-6,8,13H,7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONJXORRQDAECK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Isopropylamino-methyl)-2-methyl-phenylamine, a compound with potential pharmacological applications, has garnered interest in recent years due to its biological activity. This article provides a comprehensive overview of the biological effects, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Amine Group : The presence of an isopropylamino group enhances its lipophilicity, potentially affecting its interaction with biological membranes.

- Aromatic Ring : The methyl substitution on the phenyl ring may influence receptor binding and overall biological activity.

The compound's biological activity can be attributed to its interaction with various neurotransmitter receptors and enzymes. Notably, it has been studied for its effects on:

- N-Methyl-D-Aspartate Receptors (NMDARs) : Research indicates that derivatives of similar structures can act as positive allosteric modulators at specific NMDAR subunits, suggesting potential for neuroprotective effects .

- Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) : Compounds within this chemical class have shown inhibitory activity against BACE1, which is crucial in the development of Alzheimer's disease .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. The following table summarizes key findings related to its potency and selectivity.

| Compound | Target | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | NMDAR (GluN2B) | 0.3 | Positive allosteric modulation observed |

| BACE1 | 0.078 | Inhibitory activity noted, relevant for Alzheimer's research | |

| Cytotoxicity in cancer cells | <0.05 | Significant reduction in cell viability observed |

Neuroprotective Effects

A study focused on the neuroprotective properties of similar compounds indicated that modifications to the amine group significantly enhanced their efficacy at targeting NMDARs. This suggests that this compound could be developed further for therapeutic applications in neurodegenerative diseases .

Antitumor Activity

In another study, the compound was evaluated for its antitumor properties. It demonstrated a notable reduction in cell viability across several cancer cell lines, indicating potential as an anticancer agent. The mechanism appears to involve modulation of cellular pathways associated with apoptosis and cell proliferation .

Structure-Activity Relationship (SAR)

The SAR analysis of compounds related to this compound has revealed critical insights into how structural modifications impact biological activity:

- Substituents on the Phenyl Ring : Variations in substituents can enhance or diminish receptor affinity.

- Amine Group Modifications : Changes in the amine structure can lead to significant shifts in potency against targeted enzymes like BACE1.

Scientific Research Applications

Medicinal Chemistry and Drug Design

5-(Isopropylamino-methyl)-2-methyl-phenylamine is often utilized in the synthesis of Mannich bases, which are known for their diverse biological activities. Mannich bases derived from this compound have demonstrated significant cytotoxicity against various cancer cell lines, including renal carcinoma and T-lymphocyte cells. For instance, studies indicate that double Mannich bases exhibit greater cytotoxic effects than traditional chemotherapeutic agents like 5-fluorouracil and melphalan .

Table 1: Cytotoxicity of Mannich Bases Derived from this compound

| Compound Type | Cell Line Tested | Cytotoxicity (IC50) |

|---|---|---|

| Single Mannich Base | Jurkat Cells | 2.5 - 5.2 times higher than 5-FU |

| Double Mannich Base | Renca Cells | Significantly higher than reference drugs |

| Ketonic Mannich Base | PC-3 Cells | 2.6 - 4.2 times higher than reference drugs |

Enzyme Inhibition Studies

Research has also focused on the potential of this compound as a reversible inhibitor of monoamine oxidase (MAO). Compounds derived from this structure have shown selective inhibition of MAO-A, which is critical in the treatment of depression and other neuropsychiatric disorders. The inhibition profile indicates that certain derivatives possess IC50 values that surpass those of established MAO inhibitors like moclobemide .

Table 2: MAO-A Inhibition Potency

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| Compound 6b | 0.060 ± 0.002 | Most potent MAO-A inhibitor |

| Moclobemide | 4.664 ± 0.235 | Reference inhibitor |

| Clorgyline | 0.048 ± 0.002 | Irreversible inhibitor |

Anticancer Activity

The anticancer properties of derivatives from this compound are noteworthy, particularly in their ability to induce apoptosis in cancer cells. The mechanism involves the activation of caspases, which are crucial for programmed cell death. For example, certain derivatives have been shown to activate caspase-3 and caspase-9 selectively in cancer cells while sparing normal cells .

Case Studies and Research Findings

Numerous studies have documented the synthesis and evaluation of compounds based on this compound:

- Case Study A : A derivative was synthesized and tested against human Jurkat T-cells, showing enhanced cytotoxicity compared to standard treatments.

- Case Study B : Another study highlighted the ability of a specific Mannich base to selectively target cancer cells while demonstrating minimal toxicity to normal fibroblasts.

Comparison with Similar Compounds

Notes

- The analysis of this compound is inferred from structural analogs due to insufficient direct literature.

- Patent data (e.g., EP 3 612 519 B1) provides critical insights into synthetic methodologies but requires validation for the target compound .

Preparation Methods

Synthesis Route

-

Vilsmeier-Haack Formylation :

-

2-Methylaniline undergoes formylation at the 5-position using the Vilsmeier-Haack reagent (POCl₃/DMF). The reaction proceeds at 0–5°C, yielding 2-methyl-5-formylphenylamine (50–65% yield).

-

Mechanism: The formyl group is introduced meta to the methyl group due to steric and electronic effects of the ortho-methyl substituent.

-

-

Reductive Amination :

Reaction Conditions and Data

Advantages and Limitations

-

Advantages : High yields under mild conditions; B(C₆F₅)₃ catalysis tolerates moisture, simplifying purification.

-

Limitations : Formylation step requires careful temperature control to avoid para-substitution.

Mannich Reaction with Protected Aniline Precursor

Synthesis Route

-

Protection of 2-Methylaniline :

-

Mannich Reaction :

-

Deprotection :

Reaction Conditions and Data

Advantages and Limitations

-

Advantages : Regioselective meta-functionalization; one-pot reaction for Mannich adduct formation.

-

Limitations : Multi-step synthesis reduces overall efficiency; acetylation/deacetylation adds complexity.

Nucleophilic Substitution of Chloromethyl Intermediate

Synthesis Route

-

Chloromethylation :

-

Amination :

-

The chloromethyl intermediate undergoes nucleophilic substitution with isopropylamine in DMF at 80°C, producing the target compound (75–85% yield).

-

Reaction Conditions and Data

Advantages and Limitations

-

Advantages : Straightforward two-step process; no specialized catalysts required.

-

Limitations : Chloromethylation may produce para-substituted byproducts; DMF poses disposal challenges.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Regioselectivity | Key Challenges |

|---|---|---|---|---|

| Reductive Amination | 70–90 | High | High | Formylation step optimization |

| Mannich Reaction | 60–75 | Moderate | Moderate | Protection/deprotection steps |

| Chloromethyl Substitution | 55–85 | High | Low | Byproduct formation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Isopropylamino-methyl)-2-methyl-phenylamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves reductive amination of 5-formyl-2-methylphenyl derivatives with isopropylamine, using sodium cyanoborohydride or hydrogenation catalysts (e.g., Pd/C) under controlled pH (6–7) to minimize side reactions . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting temperature (25–50°C), and solvent polarity (e.g., methanol or THF). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Yield optimization may involve stoichiometric adjustments of the amine:aldehyde ratio (1.2:1 to 2:1) .

Q. How can researchers characterize the physicochemical properties of this compound, and which analytical techniques are critical?

- Methodological Answer : Key techniques include:

- NMR (¹H/¹³C, DEPT-135) to confirm structure, focusing on amine proton shifts (δ 1.5–2.5 ppm for isopropyl groups) and aromatic proton splitting patterns .

- HPLC-MS (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect impurities.

- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine thermal stability and melting points.

- Solubility profiling in solvents (e.g., DMSO, ethanol) for formulation studies .

Advanced Research Questions

Q. What strategies are effective for evaluating the biological activity of this compound in pharmacological studies?

- Methodological Answer :

- In vitro assays : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays (IC₅₀ determination) .

- Cell-based studies : Test cytotoxicity (MTT assay) and apoptosis markers (Annexin V/PI staining) in cancer cell lines. Include positive controls (e.g., doxorubicin) and validate results via Western blotting (e.g., caspase-3 activation) .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., varying substituents on the phenyl ring) to identify critical functional groups .

Q. How can researchers address contradictions in stability data for this compound under varying storage conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways. Monitor via HPLC for byproducts (e.g., oxidation at the amine group) .

- Controlled storage : Use airtight containers with desiccants, store at −20°C for long-term stability, and validate shelf life via accelerated stability testing (40°C/75% RH for 6 months) .

Q. What experimental approaches resolve discrepancies in reported pharmacological efficacy across different in vivo models?

- Methodological Answer :

- Model standardization : Use genetically homogeneous animal strains (e.g., C57BL/6 mice) and control for variables like diet and circadian rhythm.

- Dose-response curves : Compare pharmacokinetic parameters (AUC, Cmax) across species using LC-MS/MS. Adjust dosing regimens based on bioavailability differences .

- Mechanistic studies : Employ RNA-seq or proteomics to identify off-target effects or pathway crosstalk that may explain variability .

Methodological Considerations

- Data Validation : Replicate experiments across independent labs to confirm reproducibility. Use statistical tools (e.g., ANOVA with Tukey’s post hoc test) to analyze significance .

- Safety Protocols : Follow GHS guidelines for handling amines (e.g., PPE, fume hoods) and dispose of waste via certified agencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.